Pentafluoropropionic anhydride

Forensic toxicology GC-MS derivatization Amphetamine-type stimulants

For forensic toxicology and environmental labs where method sensitivity is critical: PFPA outperforms TFAA and matches HFBA for synthetic cathinone derivatization, achieving LOQs as low as 2.5 ng/mL in oral fluid GC-MS. - Superior sensitivity for amphetamine-type stimulants vs. TFAA/HFBA. - Equivalent recovery to HFBA for trichothecene mycotoxins (deoxynivalenol) at lower cost. - Validated for urinary opiates, industrial isocyanate biomarkers (TDA), and chiral amino acid analysis. Moisture-sensitive; packaged under inert gas. Bulk quantities and custom packaging available.

Molecular Formula C6F10O3
Molecular Weight 310.05 g/mol
CAS No. 356-42-3
Cat. No. B1200656
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NamePentafluoropropionic anhydride
CAS356-42-3
Synonymspentafluoropropionic acid anhydride
pentafluoropropionic anhydride
perfluoropropionic anhydride
PFPAH
Molecular FormulaC6F10O3
Molecular Weight310.05 g/mol
Structural Identifiers
SMILESC(=O)(C(C(F)(F)F)(F)F)OC(=O)C(C(F)(F)F)(F)F
InChIInChI=1S/C6F10O3/c7-3(8,5(11,12)13)1(17)19-2(18)4(9,10)6(14,15)16
InChIKeyXETRHNFRKCNWAJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 ml / 25 ml / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Pentafluoropropionic Anhydride (PFPA, CAS 356-42-3): Procurement Guide to GC-MS Derivatization Grade Reagents for Volatile Fluorinated Derivatives


Pentafluoropropionic anhydride (PFPA) is a perfluorinated acylation reagent with the molecular formula C₆F₁₀O₃ and a molecular weight of 310.05 g/mol [1]. It is a colorless liquid with a boiling point of 69-70 °C at 735 mmHg and a density of 1.571 g/cm³ at 25 °C . PFPA reacts readily with amines, alcohols, and phenols to form thermally stable, volatile pentafluoropropionyl derivatives, which are essential for enhancing detection sensitivity in gas chromatography with electron capture detection (GC-ECD) and mass spectrometry (GC-MS) [2]. Its primary application is as a derivatization agent in analytical chemistry workflows, particularly for the analysis of drugs of abuse, environmental contaminants, and biological metabolites.

Why Pentafluoropropionic Anhydride (PFPA, CAS 356-42-3) Cannot Be Interchanged with TFAA or HFBA in Critical Analytical Methods


While PFPA belongs to the same perfluoro acid anhydride class as trifluoroacetic anhydride (TFAA) and heptafluorobutyric anhydride (HFBA), these reagents are not interchangeable in validated analytical methods. Their differing molecular sizes and fluorine content directly influence derivative volatility, retention time, and electron capture detector (ECD) response [1][2]. PFPA occupies a middle ground in terms of volatility and ECD sensitivity, which can be crucial for resolving specific analyte mixtures. Furthermore, a direct head-to-head comparison of six derivatization agents for synthetic cathinones concluded that PFPA and HFBA were the best choices based on validation parameters, outperforming TFAA in this specific application context [3][4]. This performance ranking is matrix- and analyte-specific, meaning that substituting PFPA with a generic alternative can lead to reduced sensitivity, altered chromatographic resolution, and method validation failure. The quantitative evidence below defines the precise contexts where PFPA is the superior or equal performer, guiding procurement decisions based on analytical objectives.

Quantitative Performance Evidence for Pentafluoropropionic Anhydride (PFPA, CAS 356-42-3) vs. Alternatives in Chromatographic and Stability Metrics


Superior Sensitivity in Amphetamine and Cathinone Detection by GC-MS

In a direct head-to-head comparison of PFPA, TFAA, and HFBA for the analysis of 10 amphetamine-related drugs in oral fluid, PFPA demonstrated superior sensitivity based on signal-to-noise ratios (S/N) [1][2]. The study concluded that PFPA was the best choice for derivatization of these target compounds prior to GC-MS analysis.

Forensic toxicology GC-MS derivatization Amphetamine-type stimulants

PFPA Matches HFBA Recovery While Providing Superior Moisture Stability and Lower Cost in Trichothecene Analysis

In the analysis of type B trichothecenes in wheat by GC-ECD, PFPA achieved recoveries similar to HFBA for deoxynivalenol (DON) and its acetylated derivatives. Crucially, PFPA was reported to be more stable against moisture and less expensive than HFBA, while maintaining comparable analytical performance [1].

Mycotoxin analysis GC-ECD Method cost optimization

Optimized Derivatization Efficiency for Synthetic Cathinones Validated with RSD and Accuracy Below 20%

A comparative study of six acylating reagents (PFPA, TFA, CLF2AA, HFBA, AA, PA) for nine synthetic cathinones established that PFPA and HFBA, followed by TFA, were the best choices based on validation parameters. All anhydrides showed RSD and accuracy below 20%, but PFPA and HFBA demonstrated superior overall performance across the analyte panel [1].

Forensic chemistry Synthetic cathinones Method validation

High Recovery and Low Detection Limit for Cocaine and Benzoylecgonine Using PFPA/HFIP Derivatization

A method for determining cocaine and benzoylecgonine in human blood and urine using PFPA/HFIP (hexafluoroisopropanol) derivatization achieved extraction recoveries greater than 70% and a detection limit of 20 ng/mL, which was superior to the 40 ng/mL limit obtained using an iodomethane-D₃ derivatization approach [1].

Clinical toxicology Drugs of abuse GC-MS

Consistent Derivatization and Recovery for Toluenediamine in Biological Monitoring

In a method for determining 2,4- and 2,6-toluenediamine (TDA) in hydrolyzed urine, PFPA derivatization yielded overall recoveries of 100±4% for 2,4-TDA and 109±6% for 2,6-TDA from urine. The method achieved detection limits of 0.1 μg/L for TDA in urine using selected ion monitoring (SIM) [1].

Occupational hygiene Biological monitoring GC-MS

NIST-Validated Boiling Point and Density Supporting GC Injection and Sample Preparation

Physical property data from authoritative sources confirm that PFPA has a boiling point of 69-70 °C at 735 mmHg and a density of 1.571 g/cm³ at 25 °C [1][2]. Its boiling point is higher than that of TFAA (~40 °C), which reduces evaporative losses during sample preparation and derivatization, but lower than that of HFBA (106-108 °C), which allows for easier post-reaction removal if desired.

Analytical chemistry GC method development Reagent physical properties

Targeted Application Scenarios Where Pentafluoropropionic Anhydride (PFPA, CAS 356-42-3) Delivers Verifiable Value


Forensic Toxicology: Confirmation of Amphetamines, Cathinones, and Opiates in Oral Fluid and Urine

Laboratories performing confirmatory drug testing using GC-MS should prioritize PFPA for derivatization of amphetamine-type stimulants and synthetic cathinones. Evidence shows PFPA provides superior sensitivity compared to TFAA and HFBA for this analyte class, achieving LOQs as low as 2.5 ng/mL in oral fluid [1]. It is also a validated reagent for opiate analysis in urine, making it a versatile tool for high-volume forensic casework .

Food and Environmental Safety: Routine Analysis of Mycotoxins and Amine Contaminants

For laboratories analyzing trichothecene mycotoxins in cereals or monitoring industrial amines in environmental samples, PFPA presents a cost-effective and robust alternative to HFBA. It delivers equivalent recovery for analytes like deoxynivalenol while demonstrating superior moisture stability and a lower procurement cost [2]. This translates to more reliable batch analyses and reduced reagent expenditure in ISO 17025-accredited testing environments.

Occupational Health and Biological Monitoring: Quantitation of Aromatic Amine Exposure Biomarkers

Industrial hygiene laboratories tasked with monitoring worker exposure to isocyanates can rely on PFPA for the sensitive and accurate quantitation of biomarkers like toluenediamine (TDA) in urine. Validated methods using PFPA derivatization achieve recoveries of 100-109% and detection limits of 0.1 μg/L [3]. This performance is critical for ensuring compliance with occupational exposure limits and providing reliable biomonitoring data.

Peptide and Chiral Amino Acid Analysis: Enabling High-Sensitivity GC-MS

In biochemical research involving peptide stereoisomer analysis or chiral amino acid quantification, PFPA is a key derivatization agent. It facilitates the conversion of amino acids and small peptides into volatile, thermally stable derivatives suitable for GC-MS. When coupled with chiral separation columns, PFPA/heptafluorobutanol derivatives have been shown to achieve the best sensitivity for amino acid enantiomer analysis, though careful method optimization is required to avoid racemization [4]. Its established use in this area supports procurement for specialized metabolomics and proteomics research groups.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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